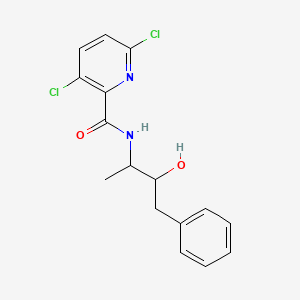
(5-Bromofuran-2-yl)(3-(3-(3-(Trifluormethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex chemical compound known for its distinctive structure, featuring a bromofuran moiety, a trifluoromethylphenyl group, and a 1,2,4-oxadiazole ring linked via an azetidine. This compound has garnered significant interest due to its diverse applications in scientific research, particularly in chemistry, biology, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across multiple fields:
Chemistry: : Used as an intermediate in synthesizing other complex molecules due to its unique structural features.
Biology: : Explored for its biological activity, particularly its interaction with cellular components.
Medicine: : Potential therapeutic applications, including as a scaffold for drug development.
Industry: : Utilized in material science for creating novel materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions The synthesis of (5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions, each requiring specific reagents and conditions to ensure optimal yield and purity. The initial steps usually include the preparation of 5-bromofuran-2-carbaldehyde, 3-(trifluoromethyl)benzohydrazide, and azetidine derivatives. These intermediates undergo various coupling reactions, catalysis, and purification stages to form the final compound.
Industrial Production Methods In an industrial setting, the production of this compound is scaled up through optimized reaction conditions such as temperature control, solvent selection, and reagent stoichiometry. Methods like continuous flow synthesis can enhance efficiency and reproducibility, ensuring large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions (5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone undergoes various chemical reactions including:
Oxidation: : Reaction with oxidizing agents to form more oxidized derivatives.
Reduction: : Involvement in reduction reactions to obtain reduced forms.
Substitution: : Both electrophilic and nucleophilic substitution reactions, thanks to its reactive functional groups.
Common Reagents and Conditions Typical reagents include oxidants like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles/electrophiles for substitution reactions. Conditions may vary from ambient to elevated temperatures, and solvents like dichloromethane or ethanol are commonly used.
Major Products Formed The major products depend on the type of reaction but can include various derivatives with altered functional groups, enhancing the compound's versatility for further applications.
Wirkmechanismus
The mechanism by which (5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exerts its effects largely depends on its interactions at the molecular level. It targets specific enzymes and receptors, modulating pathways involved in cellular signaling and metabolism. The bromofuran and trifluoromethyl groups enhance its affinity for certain biomolecular targets, making it a potent compound in various bioassays.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, (5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone stands out due to its unique combination of functional groups. Other compounds like 5-bromofuran derivatives and trifluoromethyl-phenyl oxadiazoles may share some characteristics, but the presence of the azetidine ring in this compound provides distinctive reactivity and biological activity.
That should cover everything you wanted to know about (5-Bromofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF3N3O3/c18-13-5-4-12(26-13)16(25)24-7-10(8-24)15-22-14(23-27-15)9-2-1-3-11(6-9)17(19,20)21/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOVSECPHZLFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
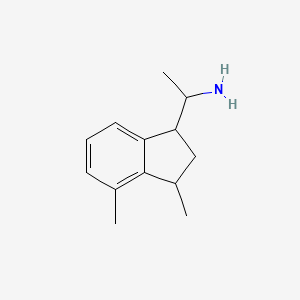
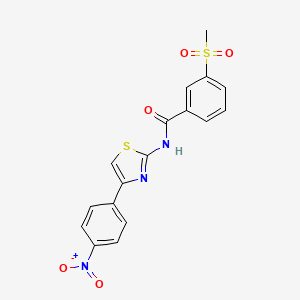
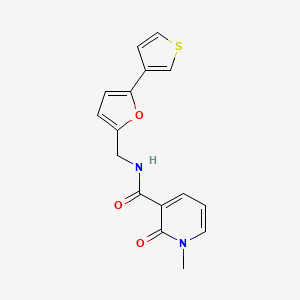
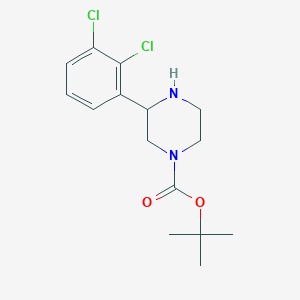
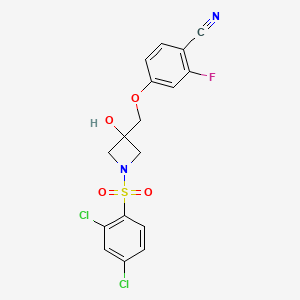
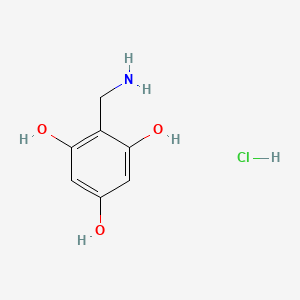
![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2441993.png)
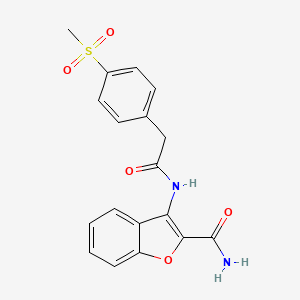
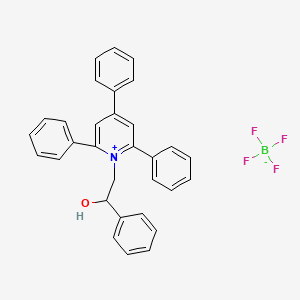

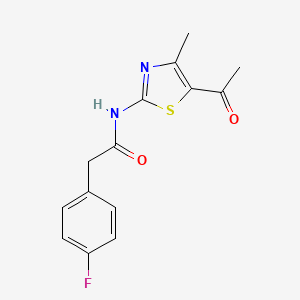
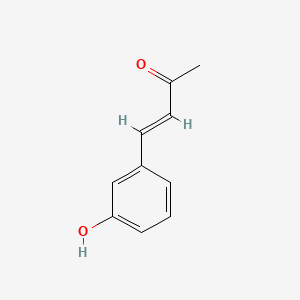
![1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2442004.png)
